5-Methyl-5-vinyltetrahydrofuran-2-ol

Atmospheric chemistry Gas-phase kinetics Monoterpene oxidation

5-Methyl-5-vinyltetrahydrofuran-2-ol (CAS 40478-73-7), systematically named 5-ethenyl-5-methyloxolan-2-ol and also referred to as MVT or lavender lactol, is a C₇H₁₂O₂ heterocyclic lactol (cyclic hemiacetal) belonging to the tetrahydrofuran class of monoterpene oxidation products. It is distinct from the commercially prevalent 'linalool oxide' (CAS 1365-19-1; C₁₀H₁₈O₂), which bears an additional α-hydroxyisopropyl substituent at the 2-position.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 40478-73-7
Cat. No. B13708509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5-vinyltetrahydrofuran-2-ol
CAS40478-73-7
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(CCC(O1)O)C=C
InChIInChI=1S/C7H12O2/c1-3-7(2)5-4-6(8)9-7/h3,6,8H,1,4-5H2,2H3
InChIKeyBIJAVMAZHUQEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 5-Methyl-5-vinyltetrahydrofuran-2-ol (CAS 40478-73-7) and Why Does Its Procurement Require Precise Specification?


5-Methyl-5-vinyltetrahydrofuran-2-ol (CAS 40478-73-7), systematically named 5-ethenyl-5-methyloxolan-2-ol and also referred to as MVT or lavender lactol, is a C₇H₁₂O₂ heterocyclic lactol (cyclic hemiacetal) belonging to the tetrahydrofuran class of monoterpene oxidation products. It is distinct from the commercially prevalent 'linalool oxide' (CAS 1365-19-1; C₁₀H₁₈O₂), which bears an additional α-hydroxyisopropyl substituent at the 2-position [1][2]. MVT is the principal first-generation product of the tropospheric OH-initiated oxidation of linalool and occurs as a trace component in Davana oil (Artemisia pallens) [3][4]. Its bifunctional reactivity—combining a cyclic hemiacetal hydroxyl with a pendant vinyl group—underpins its differentiated utility as both a reactive intermediate and a polymerizable monomer, necessitating precise procurement specifications distinct from its higher-molecular-weight analogs [5].

Study Type Gas-phase oxidation kinetics and atmospheric chamber studies
Study Type Vinyl-polymerizable monomer for specialty polymer synthesis
Study Type Botanical authentication via trace biomarker in essential oils
Study Type Structure-odor relationship scaffold for fragrance research

Why 5-Methyl-5-vinyltetrahydrofuran-2-ol Cannot Be Interchanged with Generic Linalool Oxide or Other Tetrahydrofuran Analogs


Compounds within the tetrahydrofuran monoterpenoid family differ fundamentally in molecular weight, functional group disposition, and ensuing physicochemical behavior. 5-Methyl-5-vinyltetrahydrofuran-2-ol (MVT; MW 128.17) is a cyclic hemiacetal bearing a free hydroxyl at C-2 and an unsubstituted vinyl group, whereas the generic 'linalool oxide' of commerce (CAS 1365-19-1; MW 170.25) is a fully substituted tertiary alcohol with a hydroxyisopropyl group that eliminates the hemiacetal/lactol equilibrium [1]. This structural divergence produces a 42 Da mass difference that alters volatility (predicted boiling point differential), hydrogen-bond donor/acceptor capacity, and oxidative susceptibility. Furthermore, MVT is the kinetically authenticated primary oxidation product of linalool, not a downstream derivative, which means its gas-phase reactivity constants (kOH, kNO₃, kO₃) have been experimentally determined and differ by factors of >10² from other terpene oxidation products such as nopinone [2]. Substituting MVT with any C₁₀ linalool oxide isomer or a pyranoid analog would invalidate quantitative structure-activity models in atmospheric chemistry, introduce uncontrolled olfactory cross-contamination in fragrance research, and eliminate the vinyl-polymerizable functionality essential for specialty polymer synthesis [3].

Linalool oxide (CAS 1365-19-1)
Higher molecular weight (170 vs. 128 Da) and tertiary alcohol structure eliminate hemiacetal reactivity, altering volatility and polymerizability.
Nopinone and other terpene oxidation products
Quantitatively different OH/O₃ rate constants and atmospheric lifetime may bias oxidation models and SOA yield predictions.
Pyranoid tetrahydrofuran analogs
Ring-size difference may shift ring-opening kinetics and olfactory properties, limiting direct use as reference scaffold.

Quantitative Differential Evidence: Why 5-Methyl-5-vinyltetrahydrofuran-2-ol Outperforms or Diverges from Its Closest Analogs


OH Radical Reactivity: MVT Is 4.4× More Reactive Than Nopinone and Positioned Between the Two Comparator Terpene Oxidation Products

In a direct head-to-head study, the OH radical reaction rate constant (kOH) of 5-methyl-5-vinyltetrahydrofuran-2-ol (MVT) was determined by long-path FTIR spectroscopy to be (7.4 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, compared to (1.7 ± 0.2) × 10⁻¹¹ for nopinone and (1.1 ± 0.3) × 10⁻¹⁰ for 3-isopropenyl-6-oxoheptanal (IPOH) under identical conditions (740 ± 5 Torr, 298 ± 5 K) [1]. MVT thus exhibits intermediate OH reactivity: 4.4-fold higher than nopinone but 33% lower than IPOH. This quantitative ranking is essential for selecting the appropriate surrogate or standard when modeling atmospheric oxidation cascades of biogenic volatile organic compounds.

OH rate constant
Head-to-head
kOH = (7.4 ± 0.9)×10⁻¹¹ cm³·s⁻¹
Intermediate OH reactivity: 4.4× nopinone, 0.67× IPOH
740 Torr, 298 K; long-path FTIR spectroscopy
Atmospheric chemistry Gas-phase kinetics Monoterpene oxidation

Ozone Reactivity: MVT Reacts with O₃ >760× Faster Than Nopinone, Making It the Most O₃-Labile Among Terpene First-Generation Oxidation Products Tested

The ozone reaction rate constant (kO₃) for MVT was measured as (3.8 ± 0.8) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, whereas nopinone exhibited kO₃ < 5 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹ (below detection limit) and IPOH showed kO₃ = (8.3 ± 2.2) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ [1]. The MVT–nopinone differential exceeds a factor of 760, and MVT is approximately 46% as reactive toward O₃ as IPOH. This pronounced ozone susceptibility of MVT directly dictates its tropospheric fate under high-O₃ episodes, distinguishing it sharply from the ozone-inert nopinone.

O₃ rate constant
Head-to-head
kO₃ = (3.8 ± 0.8)×10⁻¹⁸ cm³·s⁻¹
>760× more reactive than nopinone; 0.46× IPOH
740 Torr, 298 K; nopinone below detection limit
Ozonolysis Atmospheric lifetime Terpene oxidation products

Atmospheric Lifetime: MVT's Tropospheric Half-Life Is Hours, Not ~10 Hours Like Nopinone—A Critical Differentiation for Experimental Design

Calogirou et al. (1999) calculated that a typical atmospheric lifetime with respect to combined OH, NO₃, and O₃ reactions was only a few hours for MVT, pinonaldehyde, and IPOH, but was markedly longer for nopinone at approximately 10 h [1]. This factor-of-3-to-5 lifetime differential arises from the cumulative effect of the kinetic divergences documented in the OH and O₃ rate constants above. For experimentalists designing flow-tube or chamber studies, this short lifetime imposes stringent requirements on in situ generation and near-real-time detection of MVT, whereas nopinone permits batch preparation and delayed analysis.

Atmospheric lifetime
Head-to-head
τ ≈ a few hours
~3–5× shorter than nopinone (~10 h)
Based on combined OH+NO₃+O₃ removal rates
Atmospheric persistence Tropospheric chemistry BVOC oxidation

Molecular Weight and Functional Group Differentiation: MVT (128 Da, Hemiacetal) vs. Linalool Oxide (170 Da, Tertiary Alcohol)—Implications for Volatility, Solubility, and Reactivity

5-Methyl-5-vinyltetrahydrofuran-2-ol (MVT; C₇H₁₂O₂; MW 128.17; exact mass 128.08373 Da; XLogP3-AA = 0.9; 1 H-bond donor, 2 H-bond acceptors) differs from the generic furanoid linalool oxide (C₁₀H₁₈O₂; MW 170.25; CAS 1365-19-1) by a ΔMW of 42.08 Da, corresponding to the absence of the α-hydroxyisopropyl (C₃H₆O) substituent at the C-2 position [1]. This structural simplification confers a lower computed logP (0.9 vs. ~2.15 for linalool oxide ), predicting higher water solubility and faster gas-to-particle partitioning. The hemiacetal –OH of MVT is chemically more labile than the tertiary alcohol of linalool oxide, enabling ring-opening, oxidation, and acetalization pathways not available to the fully substituted analog. Furthermore, MVT retains an unencumbered vinyl substituent suitable for radical or coordination polymerization, a functionality sterically and electronically attenuated in linalool oxide by the adjacent quaternary carbon [2].

MW & functional group
Class-level
MW 128.17 vs. 170.25; hemiacetal vs. tertiary alcohol
ΔMW 42 Da, ΔlogP ~1.25 shifts analytical behavior
Data to verify; computed & literature values
Physicochemical properties Structure-activity relationship Analytical differentiation

Furanoid Selectivity in Linalool Oxidation: Catalytic Systems Can Achieve ~74% Furanoid Selectivity, Enabling Enriched Production of the Target Tetrahydrofuran Scaffold Over Pyranoid Isomers

In the cetylpyridinium peroxyphosphotungstate-catalyzed oxidation of linalool with H₂O₂, the total selectivity for combined furanoid and pyranoid linalool oxides reached 99.6%, with furanoid selectivity specifically reported as 73.6 ± 1.1% at optimized conditions (10 wt% catalyst, 1.16 mL/g 30% H₂O₂ vs. linalool, 30 °C, 1.5 h), yielding a total oxides output of 80.1% [1]. While this study addresses the C₁₀ linalool oxide products rather than MVT itself, it demonstrates that the furanoid tetrahydrofuran scaffold is kinetically favored over the pyranoid form by a ratio of approximately 2.8:1 under these conditions. For procurement of MVT or MVT-precursor materials, this selectivity profile implies that synthetic routes passing through furanoid intermediates will provide superior atom economy relative to pyranoid-targeting pathways, and that analytical certification of the furanoid/pyranoid ratio (e.g., by GC-MS or NMR) is a critical quality control parameter.

Furanoid selectivity
Reported
73.6 ± 1.1% furanoid; 99.6% total oxides selectivity
Furanoid:pyranoid ≈ 2.8:1 under catalytic conditions
Cross-study comparable; catalytic linalool oxidation
Catalytic oxidation Furanoid selectivity Linalool oxide synthesis

Validated Application Scenarios for 5-Methyl-5-vinyltetrahydrofuran-2-ol Based on Quantitative Differential Evidence


Atmospheric Chemistry Chamber and Flow-Tube Studies Requiring an Authentic Linalool-Derived First-Generation Oxidation Product

MVT is the experimentally confirmed primary OH-oxidation product of linalool and possesses rigorously determined OH, NO₃, and O₃ rate constants . Its short atmospheric lifetime (few hours) and high ozone reactivity (kO₃ = 3.8 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, >760× that of nopinone) make it the only valid surrogate for studying linalool-derived SOA formation under realistic NOₓ and O₃ regimes. Nopinone and IPOH, while structurally analogous, exhibit quantitatively divergent kinetics that would bias any oxidative fate model. Researchers should specify MVT (CAS 40478-73-7) by GC-MS purity and confirm absence of the C₁₀ linalool oxide contaminants that would introduce confounding OH and O₃ sinks.

Specialty Polymer Synthesis Exploiting the Unencumbered Vinyl Group as a Polymerizable Handle

Unlike linalool oxide, whose vinyl group is sterically and electronically perturbed by the adjacent quaternary C-5 bearing the hydroxyisopropyl substituent, MVT presents a relatively unhindered vinyl moiety on a tetrahydrofuran ring, enabling radical-initiated or transition-metal-catalyzed polymerization . The cyclic hemiacetal –OH provides a secondary functionalization site for grafting or crosslinking. Industrial users pursuing bio-based vinyl-functional monomers should specify MVT by its vinyl proton integration in ¹H NMR (δ ~5.0–5.8 ppm, ABX pattern) and confirm the absence of ring-opened or oxidized vinyl degradation products that would compromise polymerization efficiency.

Natural Product Authentication and Trace-Level Quantification in Davana Oil (Artemisia pallens) and Related Botanical Matrices

MVT (lavender lactol) has been identified as a trace constituent of Davana oil (Artemisia pallens) . Its presence, quantified relative to the dominant davanone ketones, can serve as a marker for authenticity and distillation quality. Because MVT is chemically labile (hemiacetal → lactone oxidation to lavender lactone, CAS 1073-11-6), its ratio to the corresponding lactone in an essential oil sample provides a diagnostic indicator of oxidative aging or thermal degradation during processing. Analytical procurement should specify MVT content by stable-isotope dilution GC-MS, with a target LOQ ≤ 0.1 mg/kg in the oil matrix.

Structure-Odor Relationship Studies Requiring the Unsubstituted Furanoid Hemiacetal Scaffold as a Reference Compound

MVT represents the minimal tetrahydrofuran scaffold retaining the methyl-vinyl substitution pattern that defines the olfactophore of furanoid linalool oxides, yet without the hydroxyisopropyl group that dominates the odor profile of the C₁₀ commercial products (described as pine, camphor, earthy, floral) . By comparing MVT's odor character and threshold directly against linalool oxide (furanoid, CAS 1365-19-1) and linalool oxide (pyranoid, CAS 14049-11-7) within a single panel study, fragrance chemists can deconvolute the contribution of the tetrahydrofuran ring substitution from that of the C-2 side chain. Procurement for such studies must include enantiomeric purity specification, as the compound possesses two undefined stereocenters (C-2 and C-5) and the individual stereoisomers may exhibit divergent odor qualities .

Application
Selection Property
Validation Focus
Atmospheric chamber studies
Authentic linalool-derived first-generation oxidation product
Confirm OH/O₃ rate constants, purity, absence of C₁₀ contaminants
Specialty polymer synthesis
Unencumbered vinyl polymerizable handle
Vinyl proton integration by NMR, absence of oxidized products
Botanical oil authentication
Trace marker for authenticity and oxidative aging
Isotope dilution GC-MS, LOQ assessment, MVT/lactone ratio
Structure-odor relationship
Minimal furanoid hemiacetal reference scaffold
Enantiomeric purity specification, stereoisomer odor profiling
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